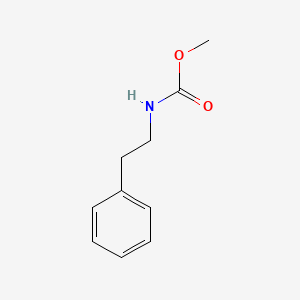

Methyl phenethylcarbamate

Description

Methyl phenethylcarbamate (MPC), formally known as methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate (CAS: 2706537-37-1), is a carbamate derivative with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol . It is a crystalline solid stored at -20°C for stability and is regulated as a Schedule I compound in the U.S. due to its structural similarity to opioids like fentanyl . MPC is primarily used as an analytical reference standard in forensic and pharmacological research . Its synthesis typically involves palladium-catalyzed reactions or carbamoylation of phenethylamine derivatives, as seen in related compounds .

Propriétés

Numéro CAS |

26011-68-7 |

|---|---|

Formule moléculaire |

C10H13NO2 |

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

methyl N-(2-phenylethyl)carbamate |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |

Clé InChI |

QIWRMPPFDARXPF-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCC1=CC=CC=C1 |

SMILES canonique |

COC(=O)NCCC1=CC=CC=C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl Phenethylcarbamate and Analogues

Key Observations :

- Backbone Variations : MPC’s phenethylpiperidine backbone distinguishes it from simpler carbamates like methyl phenylcarbamate or ethyl carbamate, which lack complex substituents .

- Physical State : While MPC is a crystalline solid, benzyl phenethylcarbamate exists as a pale yellow liquid, reflecting differences in molecular symmetry and intermolecular forces .

- Functional Groups : Substituents like tert-butyl (in tert-butyl phenethylcarbamate) or hydroxyl groups (in methyl (3-hydroxyphenyl)-carbamate) influence solubility and reactivity. For example, tert-butyl groups enhance steric hindrance, affecting catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.